4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H8BrClN2 . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, ethyl, and methyl substituents on the pyrazole ring, making it a unique and valuable chemical for various research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction conditions often include the use of polar solvents such as chloroform or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions[][3].
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures[][3].
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions[][3].
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms[][3].
Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles[][3].
Scientific Research Applications
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8BrClN2 |
---|---|
Molecular Weight |
223.50 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-3-10-6(8)5(7)4(2)9-10/h3H2,1-2H3 |
InChI Key |
NOUZWZAAFWRHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)Cl |
Origin of Product |
United States |
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